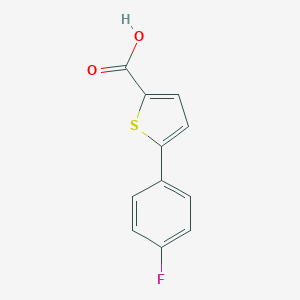

5-(4-Fluorophenyl)thiophene-2-carboxylic acid

Description

Propriétés

IUPAC Name |

5-(4-fluorophenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFXYDVYMHOXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365433 | |

| Record name | 5-(4-Fluorophenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115933-30-7 | |

| Record name | 5-(4-Fluorophenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-fluorophenyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Fluorophenyl)thiophene-2-carboxylic acid

CAS Number: 115933-30-7

This technical guide provides a comprehensive overview of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, physicochemical properties, and biological significance.

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white solid.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 115933-30-7 | [1][2] |

| Molecular Formula | C₁₁H₇FO₂S | [1][2] |

| Molecular Weight | 222.24 g/mol | [2] |

| Melting Point | 250-254 °C | [2] |

| Purity | ≥97% | [2] |

| Appearance | White to off-white solid | [1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of a carboxylic acid typically shows a characteristic broad singlet for the acidic proton of the carboxyl group (-COOH) at a downfield chemical shift, often above 10 ppm.[3][4] Protons on the thiophene and fluorophenyl rings would appear in the aromatic region (typically 7-8.5 ppm), with splitting patterns determined by their coupling with neighboring protons.

-

¹³C NMR: The carbon spectrum would show a signal for the carboxylic acid carbonyl carbon in the range of 165-185 ppm.[3] The aromatic carbons of the thiophene and fluorophenyl rings would appear in the downfield region, typically between 110 and 160 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ for the carboxylic acid.[3][4] A strong C=O stretching absorption for the carbonyl group is expected between 1710 and 1760 cm⁻¹.[3]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis

The synthesis of this compound is commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a thiophene derivative and a fluorophenyl boronic acid derivative.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of 5-arylthiophene derivatives, which can be adapted for this compound.

Materials:

-

5-Bromothiophene-2-carboxylic acid

-

4-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate or Potassium phosphate)

-

Solvent (e.g., Dioxane, Toluene, or Dimethylformamide)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

To a reaction flask, add 5-bromothiophene-2-carboxylic acid, 4-fluorophenylboronic acid (typically 1.1-1.5 equivalents), and a base (typically 2-3 equivalents).

-

Add the solvent to the flask.

-

Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove oxygen.

-

Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours (reaction progress can be monitored by Thin Layer Chromatography or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with an aqueous acid solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Discovery

Thiophene derivatives are recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5] this compound serves as a crucial building block in the synthesis of various pharmaceutically active compounds.

Role as a Pharmaceutical Intermediate

A significant application of this compound is as a key intermediate in the synthesis of Canagliflozin , a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.

Anti-inflammatory Potential

Thiophene-based compounds, including thiophene-2-carboxylic acid derivatives, have been investigated for their anti-inflammatory properties. The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[6][7][8]

Signaling Pathway in Inflammation:

Inflammation is a complex biological response involving the production of pro-inflammatory mediators like prostaglandins and leukotrienes. The synthesis of these mediators is catalyzed by COX and LOX enzymes, respectively. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes.

Caption: The role of thiophene derivatives in the arachidonic acid inflammatory pathway.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

COX reaction buffer

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Celecoxib)

-

Detection reagent (e.g., a kit to measure prostaglandin E2 production)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control.

-

In a 96-well plate, add the COX-2 enzyme and the reaction buffer to each well.

-

Add the diluted test compound, positive control, or vehicle (solvent control) to the respective wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Incubate the plate for a specific duration (e.g., 10-20 minutes) at 37 °C.

-

Stop the reaction according to the detection kit's instructions.

-

Measure the amount of prostaglandin E2 produced using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the compound concentration.

Experimental Workflow for COX-2 Inhibition Assay:

Caption: Workflow for an in vitro COX-2 enzyme inhibition assay.

Conclusion

This compound is a versatile and valuable compound in the fields of medicinal chemistry and materials science. Its synthesis via robust methods like the Suzuki-Miyaura coupling allows for its use as a key building block for complex molecules, most notably the anti-diabetic drug Canagliflozin. Furthermore, the thiophene-2-carboxylic acid scaffold is a promising pharmacophore for the development of novel anti-inflammatory agents, warranting further investigation into its specific mechanisms of action and therapeutic potential. This guide provides a foundational understanding for researchers working with this important chemical entity.

References

- 1. labproinc.com [labproinc.com]

- 2. This compound 97 115933-30-7 [sigmaaldrich.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jpsbr.org [jpsbr.org]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

5-(4-Fluorophenyl)thiophene-2-carboxylic acid molecular weight

An In-depth Technical Guide to 5-(4-Fluorophenyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with a 4-fluorophenyl group and a carboxylic acid. Its unique structural and electronic properties make it a valuable building block in diverse scientific fields. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its established applications, with a focus on its role in pharmaceutical development as an anti-inflammatory agent.

Chemical and Physical Properties

This compound is typically an off-white solid powder. Its key quantitative properties are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Weight | 222.23 g/mol | [1] |

| 222.24 g/mol | ||

| Molecular Formula | C₁₁H₇FO₂S | [1] |

| CAS Number | 115933-30-7 | [1] |

| Melting Point | 247-254 °C | |

| 250 °C | [1] | |

| Appearance | Off-white amorphous powder / White solid | [1] |

| Purity | ≥98% | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 4-fluoroacetophenone. The following protocol is adapted from established synthetic routes for related compounds[2].

Experimental Protocol

Step 1: Synthesis of 3-chloro-3-(4-fluorophenyl)acrolein via Vilsmeier-Haack Reaction

-

Prepare the Vilsmeier reagent by adding a phosphorus-based chlorinating agent (e.g., POCl₃) or solid triphosgene to N,N-dimethylformamide (DMF) in a suitable solvent like dichloromethane, maintaining the temperature between 0-25°C[2].

-

Slowly add 4-fluoroacetophenone to the prepared Vilsmeier reagent. The molar ratio of 4-fluoroacetophenone to the chlorinating agent and DMF is critical and should be optimized (e.g., 1:0.4:1.2)[2].

-

Allow the reaction to proceed until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully adding water. Separate the organic layer.

-

Neutralize the organic layer with a base, filter the resulting solid, and dry to yield 3-chloro-3-(4-fluorophenyl)acrolein.

Step 2: Synthesis of Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate via Ring-Closing Reaction

-

Dissolve 3-chloro-3-(4-fluorophenyl)acrolein and ethyl thioglycolate in a solvent such as ethanol or DMF. A typical molar ratio is 1:1 to 1:1.5[2].

-

Add a base (e.g., sodium hydroxide, potassium carbonate) to the solution to catalyze the cyclization. The reaction temperature is typically maintained between 30°C and 80°C[2].

-

Monitor the reaction by TLC. Upon completion, add water to precipitate the product.

-

Filter the crude product, wash, and dry to obtain ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate.

Step 3: Hydrolysis to this compound

-

Suspend the ethyl ester from Step 2 in a suitable solvent system (e.g., a mixture of alcohol and water).

-

Add a strong base, such as sodium hydroxide or potassium hydroxide, to initiate the ester hydrolysis. The molar equivalent of the base should be 1.0 to 2.0 times that of the ester[2].

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to a pH of ~2-3 to precipitate the carboxylic acid.

-

Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum to yield the final product, this compound.

Biological Activity and Applications

This compound is a key intermediate in the development of various bioactive molecules and advanced materials. Its applications span multiple research and industrial sectors.

Pharmaceutical Development

The primary application of this compound is as a scaffold in medicinal chemistry. Thiophene-based carboxylic acids are known precursors for drugs with anti-inflammatory and analgesic properties[3][4]. Their mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX)[4][5][6]. By blocking these enzymes, they prevent the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

Other Key Applications

Beyond pharmaceuticals, this compound serves as a versatile building block in several high-technology fields.

-

Organic Electronics : It is used in the synthesis of organic semiconductors for applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells[3].

-

Agrochemicals : The thiophene scaffold is explored for creating new herbicides and pesticides, contributing to crop protection strategies[3].

-

Biochemical Research : It is employed in studies involving enzyme inhibition and receptor binding, helping to elucidate biological mechanisms and drug interactions[3].

-

Material Science : The compound is used to create advanced polymers with unique optical and conductive properties for sensors and other materials[3].

References

- 1. labproinc.com [labproinc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical Properties of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5-(4-fluorophenyl)thiophene-2-carboxylic acid, a compound of interest in pharmaceutical and agrochemical research.[1] The information is presented to support research and development activities, with a focus on clarity and practical application.

Core Physical and Chemical Properties

This compound is a solid, white to off-white amorphous powder at room temperature.[1][2] Its chemical structure, featuring a fluorophenyl group attached to a thiophene carboxylic acid backbone, contributes to its utility as a building block in organic synthesis.[1]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇FO₂S | [1][2] |

| Molecular Weight | 222.24 g/mol | [1] |

| Melting Point | 247-254 °C | [1] |

| Boiling Point | 389.6 ± 32.0 °C (Predicted) | [3] |

| Density | 1.380 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.46 ± 0.10 (Predicted) | [3] |

| Appearance | Off-white amorphous powder; White solid; powder to crystal | [1][2][3] |

| Purity | ≥ 97% (Assay); ≥ 98.0% (GC, T); ≥ 99% (HPLC) | [2] |

| Storage Conditions | Store at 0-8°C; Sealed in dry, Store in freezer, under -20°C | [1][3] |

| CAS Number | 115933-30-7 | [1][2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in publicly accessible literature. However, standard laboratory procedures for determining the melting point of a solid organic compound are well-established.

General Protocol for Melting Point Determination:

A common method for determining the melting point of a crystalline solid is using a melting point apparatus.

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.

-

Calibration: The melting point apparatus should be regularly calibrated using certified standards.

Experimental workflow for determining the melting point of a solid compound.

Structure-Property Relationships

The physical properties of this compound are directly influenced by its molecular structure. The presence of the aromatic rings (phenyl and thiophene) leads to a relatively rigid structure, and the carboxylic acid and fluorine substituents introduce polarity and the potential for intermolecular interactions.

Logical relationship between the structure and properties of the compound.

Biological Activity and Signaling Pathways

Currently, there is no specific, publicly available information detailing the signaling pathways directly modulated by this compound. However, its structural motifs are common in bioactive molecules. Thiophene-containing compounds are known to exhibit a wide range of pharmacological activities. This compound is noted for its use as an intermediate in the synthesis of pharmaceutical agents, including anti-inflammatory and analgesic drugs.[1]

The following diagram illustrates a conceptual workflow of how a versatile building block like this compound is utilized in the drug discovery process.

Conceptual role in the drug discovery process.

References

Spectroscopic and Structural Elucidation of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 5-(4-Fluorophenyl)thiophene-2-carboxylic acid, a molecule of significant interest in pharmaceutical and materials science research. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for its synthesis and characterization.

Introduction

This compound is a bifunctional organic molecule featuring a thiophene carboxylic acid moiety linked to a fluorophenyl group. This substitution pattern imparts unique electronic and structural properties, making it a valuable building block in the synthesis of bioactive molecules and organic electronic materials. Accurate spectral characterization is paramount for its identification, purity assessment, and for understanding its chemical behavior in various applications.

Synthesis and Characterization Workflow

The synthesis of this compound can be efficiently achieved through a Suzuki cross-coupling reaction, followed by carboxylation. The subsequent characterization involves a suite of spectroscopic techniques to confirm the structure and purity of the final product.

An In-depth Technical Guide to the Synthesis of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details the primary synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers in the efficient preparation of this compound.

Introduction

This compound is a bifunctional molecule incorporating a fluorophenyl group and a thiophene carboxylic acid moiety. This unique combination of functionalities makes it a significant intermediate in the development of novel pharmaceutical agents and organic electronic materials. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the thiophene ring serves as a versatile scaffold for further chemical modifications.

Synthetic Routes

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. An alternative, though less detailed in the literature, is a cyclocondensation approach.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. For the synthesis of the target molecule, this involves the coupling of a 5-halothiophene-2-carboxylic acid derivative with 4-fluorophenylboronic acid. The bromo-derivative, 5-bromothiophene-2-carboxylic acid, is a common starting material due to its commercial availability and reactivity.

A generalized reaction scheme is as follows:

An In-depth Technical Guide to 5-(4-Fluorophenyl)thiophene-2-carboxylic acid: Suppliers, Synthesis, and Biological Significance

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in 5-(4-Fluorophenyl)thiophene-2-carboxylic acid. It provides a detailed overview of commercially available suppliers, cost considerations, synthetic methodologies, and the compound's potential biological applications.

Core Compound Specifications

| Property | Value |

| CAS Number | 115933-30-7 |

| Molecular Formula | C₁₁H₇FO₂S |

| Molecular Weight | 222.24 g/mol [1][2] |

| Appearance | Off-white amorphous powder[1] or White Solid[3] |

| Melting Point | 247-254 °C[1] or 250 °C[3] |

| Purity | ≥98.0% (GC,T)[3] or ≥99% (HPLC)[1] |

| Storage | Store at 0-8°C[1] or in a freezer under -20°C, sealed in dry conditions[2] |

Commercial Suppliers and Cost Analysis

The availability of this compound varies among chemical suppliers. While direct online pricing is often not available, the following table summarizes key suppliers and the typical information they provide. For precise cost, it is recommended to request a quote directly from the supplier.

| Supplier | Purity | Available Quantities | Cost |

| US Biological Life Sciences | Highly Purified | 500mg, 1g, 2g, 5g, 10g[4] | Request a Quote |

| Lab Pro Inc. | Min. 98.0% (GC,T)[3] | 1g[3] | Request a Quote |

| Chem-Impex | ≥99% (HPLC)[1] | Not specified | Request a Quote |

| Matrix Scientific | Not specified | Not specified | Inquire for availability |

| Amerigo Scientific | 97% (for hydrazide derivative) | Not specified | Request a Quote |

Experimental Protocols: Synthesis of this compound and its Precursors

The synthesis of this compound and its derivatives can be achieved through various routes. Below are detailed protocols derived from available literature.

1. Synthesis of 3-Chloro-3-(4-fluorophenyl)acrolein from 4-Fluoroacetophenone

This initial step involves a Vilsmeier-Haack reaction.

-

Reactants: 4-fluoroacetophenone, solid triphosgene, and N,N-dimethylformamide (DMF).

-

Molar Ratio: 4-fluoroacetophenone : solid triphosgene : DMF = 1 : 0.4-1.0 : 1.2-3.0.

-

Procedure:

-

Combine 4-fluoroacetophenone and a solvent (5 to 15 times the mass of the acetophenone).

-

Perform the Vilsmeier-Haack reaction with solid triphosgene and DMF.

-

After the reaction, add water to separate the layers.

-

Alkalinize the mixture, followed by suction filtration and drying to obtain 3-chloro-3-(4-fluorophenyl)acrolein.[5]

-

2. Synthesis of Ethyl 5-(4-Fluorophenyl)thiophene-2-carboxylate

This step involves a ring-closing reaction.

-

Reactants: 3-Chloro-3-(4-fluorophenyl)acrolein and ethyl thioglycolate.

-

Base: An appropriate alkali.

-

Procedure:

-

React 3-chloro-3-(4-fluorophenyl)acrolein with ethyl thioglycolate in the presence of a base. The molar amount of ethyl thioglycolate should be 1 to 1.5 times that of the acrolein.

-

Add water and filter the mixture to yield ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate.[5]

-

3. Hydrolysis to this compound

The final step is the hydrolysis of the ester.

-

Reactants: Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate and an inorganic base (e.g., sodium hydroxide, potassium hydroxide).

-

Procedure:

-

Perform ester hydrolysis using an inorganic base, with the base being 1.0 to 2.0 times the molar amount of the ester.

-

The reaction is carried out in a solvent (3 to 10 times the mass of the ester).

-

After hydrolysis, add water and acidify the solution.

-

Collect the resulting solid by suction filtration and dry to obtain this compound.[5]

-

Alternative Synthesis: Decarboxylation to 2-(4-Fluorophenyl)thiophene

This compound can also serve as an intermediate for the synthesis of other valuable compounds.

-

Reactant: this compound.

-

Catalyst: Copper powder.

-

Procedure:

-

Heat this compound in the presence of copper powder (10% by mass of the starting material).

-

The reaction is conducted in a solvent such as dimethyl sulfoxide, sulfolane, or quinoline at a temperature of 160°C-250°C.

-

After decarboxylation, the product is purified by filtration, crystallization, and recrystallization to yield 2-(4-fluorophenyl)thiophene.[5][6]

-

Logical Workflow for Synthesis

Caption: Synthetic pathway from 4-fluoroacetophenone to 2-(4-fluorophenyl)thiophene.

Biological Significance and Potential Applications

Thiophene-based compounds are a significant class of heterocyclic molecules with a wide array of biological activities.[7][8] While specific studies on this compound are not extensively detailed in the provided search results, the broader family of thiophene derivatives is known for its potential in several therapeutic areas.

-

Anti-inflammatory and Analgesic Properties: Thiophene derivatives are recognized as key intermediates in the synthesis of anti-inflammatory and analgesic drugs.[1] Some have shown inhibitory activity against enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways.[9]

-

Antimicrobial Activity: Various substituted thiophene derivatives have been synthesized and screened for their in-vitro antifungal and antibacterial activities.[8]

-

Pharmaceutical and Agrochemical Building Block: The unique structural features of compounds like this compound make them valuable building blocks in the development of new pharmaceuticals and agrochemicals.[1]

-

Organic Electronics: This compound is also utilized in the fabrication of organic semiconductors for devices such as organic light-emitting diodes (OLEDs) and organic solar cells.[1]

Potential Signaling Pathway Involvement

Given the anti-inflammatory potential of thiophene derivatives, a plausible mechanism of action could involve the modulation of inflammatory signaling pathways. The diagram below illustrates a simplified representation of a generic inflammatory signaling cascade that could be a target for such compounds.

Caption: Hypothetical inhibition of an inflammatory signaling pathway by a thiophene compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. achmem.com [achmem.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound suppliers USA [americanchemicalsuppliers.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(4-Fluorophenyl)thiophene-2-carboxylic Acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Fluorophenyl)thiophene-2-carboxylic acid stands as a pivotal molecule in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, historical development, and key applications. It details its crucial role as a primary intermediate in the synthesis of various pharmaceutical agents, most notably the SGLT2 inhibitor Canagliflozin, used in the treatment of type 2 diabetes. This document consolidates detailed experimental protocols for its synthesis, presents a compilation of its physicochemical and spectral data, and explores the broader context of its biological significance.

Introduction

This compound is a heterocyclic compound featuring a thiophene ring substituted with a 4-fluorophenyl group at the 5-position and a carboxylic acid group at the 2-position. This unique arrangement of functional groups imparts favorable physicochemical properties and renders it a versatile building block in organic synthesis. Its significance escalated with the discovery and development of Canagliflozin, a prominent anti-diabetic drug, where it serves as a key precursor. Beyond its role in pharmaceuticals, this compound has also found applications in the development of organic electronics and agrochemicals.

Discovery and History

While a definitive seminal publication detailing the first-ever synthesis of this compound is not readily apparent in the public domain, its emergence is intrinsically linked to the broader exploration of thiophene chemistry and the quest for novel therapeutic agents. The development of drugs like Canagliflozin spurred extensive research into the synthesis of functionalized thiophene derivatives.

The historical development can be traced through the patent literature, where various synthetic routes for Canagliflozin and its intermediates have been described. These patents, emerging from the early 2000s onwards, implicitly detail the preparation of this compound as a necessary step, highlighting its importance in the drug discovery pipeline. Its CAS number, 115933-30-7, points to its registration and characterization in chemical databases, though the exact date of its first synthesis remains to be pinpointed to a specific academic research group or publication.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 115933-30-7 | |

| Molecular Formula | C₁₁H₇FO₂S | |

| Molecular Weight | 222.24 g/mol | |

| Melting Point | 250-254 °C | |

| Appearance | Off-white amorphous powder | |

| Purity | ≥ 97% | |

| XlogP (predicted) | 3.2 |

Table 2: Spectral Data

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR | The acidic proton of the carboxylic acid typically appears as a broad singlet around 12 ppm in the ¹H NMR spectrum. | |

| ¹³C NMR | The carboxyl carbon atom typically absorbs in the range of 165 to 185 ppm in the ¹³C NMR spectrum. | |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid is expected in the range of 2500-3300 cm⁻¹, and a C=O stretch is typically observed between 1710 and 1760 cm⁻¹. |

Experimental Protocols

The synthesis of this compound is most prominently featured as a key step in the production of Canagliflozin. The following protocols are derived from patent literature and represent common synthetic strategies.

Synthesis via Friedel-Crafts Acylation and Subsequent Reduction

This pathway is a frequently cited method in the synthesis of intermediates for Canagliflozin.

Step 1: Friedel-Crafts Acylation of 2-(4-fluorophenyl)thiophene

-

Reactants: 2-(4-fluorophenyl)thiophene and an activated derivative of 5-bromo-2-methylbenzoic acid (e.g., the acid chloride).

-

Catalyst: A Lewis acid such as aluminum chloride (AlCl₃).

-

Solvent: Dichloromethane.

-

Procedure: 2-(4-fluorophenyl)thiophene is reacted with the acid chloride of 5-bromo-2-methylbenzoic acid in the presence of aluminum chloride in dichloromethane at a low temperature (e.g., -10 to 0 °C). The reaction mixture is stirred until completion, followed by quenching and workup to yield (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone.

Step 2: Reduction of the Ketone

-

Reactant: (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone.

-

Reducing Agent: A mixture of a borohydride salt (e.g., sodium borohydride or potassium borohydride) and a Lewis acid (e.g., aluminum chloride or boron trifluoride diethyl etherate), or a borane-tetrahydrofuran complex.

-

Solvent: Tetrahydrofuran.

-

Procedure: The ketone intermediate is dissolved in tetrahydrofuran and treated with the reducing agent. The reaction is typically heated to drive it to completion. Following the reaction, an aqueous workup and extraction with an organic solvent yields 2-((5-bromo-2-methylphenyl)methyl)-5-(4-fluorophenyl)thiophene. This intermediate is then further processed to obtain Canagliflozin. While this route leads to a precursor of Canagliflozin, the initial acylation step is a key transformation involving a derivative of the title compound's precursor.

Synthesis via Suzuki Cross-Coupling

This method offers an alternative route to constructing the aryl-thiophene bond.

-

Reactants: 5-bromothiophene-2-carboxylic acid and a (4-fluorophenyl)boronic acid or its ester.

-

Catalyst: A palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Base: A base such as potassium phosphate is required.

-

Solvent: A solvent system like 1,4-dioxane is commonly used.

-

Procedure: 5-bromothiophene-2-carboxylic acid is coupled with the (4-fluorophenyl)boronic acid derivative in the presence of a palladium catalyst and a base in a suitable solvent. The reaction mixture is heated to facilitate the cross-coupling. After completion, the product is isolated and purified.

Biological Significance and Applications

The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of Canagliflozin.

Intermediate in Canagliflozin Synthesis

Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), which is responsible for the reabsorption of glucose in the kidneys. By inhibiting SGLT2, Canagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes. The synthesis of Canagliflozin involves the coupling of a C-glucoside moiety with a substituted thiophene derivative, for which this compound is a critical starting material.

dot

Caption: Simplified workflow for the role of this compound in Canagliflozin synthesis.

Potential Intrinsic Biological Activities

While its primary use is as a synthetic intermediate, the thiophene nucleus is a well-known pharmacophore present in numerous biologically active compounds. Thiophene derivatives have been reported to possess a wide range of pharmacological properties, including anti-inflammatory and analgesic activities. The presence of the carboxylic acid and the fluorophenyl group on the thiophene ring of this compound suggests that it could potentially exhibit its own biological effects. However, specific studies detailing the direct biological targets or signaling pathways modulated by this particular compound are limited in the public literature.

dot

Caption: General association of the thiophene core with potential biological activities.

Conclusion

This compound has solidified its importance in the landscape of medicinal chemistry, primarily as an indispensable intermediate for the synthesis of the blockbuster anti-diabetic drug, Canagliflozin. Its synthesis is well-documented in patent literature, with established protocols involving key reactions like Friedel-Crafts acylation and Suzuki coupling. While its direct biological activities are not extensively characterized, the inherent pharmacological potential of the thiophene scaffold suggests that this compound and its derivatives may hold promise for future drug discovery efforts. This technical guide serves as a consolidated resource for researchers and professionals in the field, providing a foundational understanding of this key chemical entity.

potential applications of substituted thiophene carboxylic acids

An In-depth Technical Guide to the Potential Applications of Substituted Thiophene Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene carboxylic acids and their substituted derivatives represent a versatile class of heterocyclic compounds with significant potential across various scientific disciplines. Their unique electronic and structural properties, conferred by the sulfur-containing aromatic ring, make them valuable building blocks in medicinal chemistry, materials science, and catalysis. This technical guide provides a comprehensive overview of the current and potential applications of these compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Medicinal Chemistry Applications

Substituted thiophene carboxylic acids are prominent scaffolds in drug discovery, exhibiting a wide range of biological activities. Their ability to mimic phenyl groups while offering different electronic and steric properties makes them attractive for designing novel therapeutic agents.

Anticancer Activity

Thiophene carboxylic acid derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and metastasis.

One notable target is the RhoA/ROCK signaling pathway, which plays a crucial role in cell proliferation, migration, and invasion.[1] Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and shown to inhibit this pathway, leading to the suppression of cancer cell proliferation and the induction of apoptosis.[1]

Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |

|---|---|---|---|---|

| Thiophene Carboxamide 2b | Hep3B | 5.46 | CA-4 | - |

| Thiophene Carboxamide 2d | Hep3B | 8.85 | CA-4 | - |

| Thiophene Carboxamide 2e | Hep3B | 12.58 | CA-4 | - |

| Thienopyrimidine 3b | HepG2 | 3.105 | Sorafenib | 0.045 |

| Thienopyrimidine 3b | PC-3 | 2.15 | Sorafenib | 0.045 |

| Thienopyrimidine 4c | HepG2 | 3.023 | Sorafenib | 0.045 |

| Thienopyrimidine 4c | PC-3 | 3.12 | Sorafenib | 0.045 |

| Thienopyrimidine 5 | HepG-2 | 5.3 | Doxorubicin | - |

| Thienopyrimidine 8 | HepG-2 | 3.3 | Doxorubicin | - |

| Thienopyrimidine 5 | MCF-7 | 7.301 | Doxorubicin | - |

| Thienopyrimidine 8 | MCF-7 | 4.132 | Doxorubicin | - |

Source: Benchchem, 2025[2]; MDPI, 2022[3][4]; ResearchGate, 2021[5]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of substituted thiophene carboxylic acid derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.[6]

-

Include wells with medium only as a blank control and wells with untreated cells as a negative control.

-

-

MTT Assay:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[6]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.[2]

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: The RhoA/ROCK signaling pathway and its inhibition.

Antiviral Activity

Substituted thiophene carboxylic acids have also been identified as potent inhibitors of viral polymerases, particularly the Hepatitis C Virus (HCV) NS5B polymerase.[9] This enzyme is essential for viral replication, making it an attractive target for antiviral drug development. Thiophene-based inhibitors bind to an allosteric site on the enzyme, distinct from the active site, inducing a conformational change that inhibits its function.[9]

Caption: Mechanism of HCV NS5B polymerase inhibition.

Antimicrobial Activity

Thiophene carboxylic acid derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[1] The mechanism of action is believed to involve the disruption of microbial membranes and the inhibition of essential enzymes.[10]

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Thiophene 4 | A. baumannii Ab21 | 4 |

| Thiophene 4 | E. coli MCR1+ | 16 |

| Thiophene 5 | A. baumannii Ab11 | 4 |

| Thiophene 5 | E. coli R6 MCR1 | 16 |

| Thiophene 8 | A. baumannii Ab11 | 16 |

| Thiophene 8 | E. coli R6 MCR1 | 16 |

| Spiro-indoline-oxadiazole 17 | C. difficile | 2-4 |

| Thiophene/Carboxamide ST005324 | B. anthracis | 16 |

| Thiophene/Carboxamide ST005324 | F. tularensis | 16 |

| Thiophene/Carboxamide ST005324 | Y. pestis | 16 |

| Thiophene/Carboxamide ST005324 | B. mallei | 32 |

| Thiophene/Carboxamide ST016021 | B. anthracis | 16 |

| Thiophene/Carboxamide ST016021 | F. tularensis | 16 |

| Thiophene/Carboxamide ST016021 | Y. pestis | 16 |

| Thiophene/Carboxamide ST016021 | B. mallei | 32 |

| Thiophene TP2 | M. tuberculosis H37Rv | 0.94 |

| Thiophene TP4 | M. tuberculosis H37Rv | 0.47 |

Source: Frontiers, 2025[11]; ResearchGate, 2024[12]; PubMed, 2024[13]; ResearchGate, 2012[1]; ResearchGate, 2014[14]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of novel thiophene derivatives using the broth microdilution method.[15]

-

Preparation of Inoculum:

-

From a fresh culture plate, select several colonies of the test microorganism.

-

Suspend the colonies in sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]

-

Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

-

-

Preparation of Compound Dilutions:

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in broth to obtain a range of concentrations.[15]

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).[15]

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).[15]

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

-

Caption: Experimental workflow for MIC determination.

Materials Science Applications

The unique electronic and optical properties of the thiophene ring make its derivatives highly valuable in materials science, particularly in the development of organic electronics.

Conductive Polymers

Substituted thiophene carboxylic acids are key precursors in the synthesis of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT).[17] These polymers exhibit high electrical conductivity, stability, and transparency, making them suitable for applications such as:

-

Organic Light-Emitting Diodes (OLEDs): As hole-injection layers.

-

Photovoltaic Devices: As transparent conductive electrodes.[17]

-

Sensors: For the detection of various chemical and biological analytes.[17]

Table 3: Physicochemical Properties of Thiophene-Based Polymers

| Polymer | Mw (x 10⁴ g/mol ) | PDI | Eg (eV) | TGA (°C) |

|---|---|---|---|---|

| PURET-co-P3HT (1:0) | 5.2 | 1.6 | 2.15 | 261 |

| PTAA | - | - | - | - |

| PMTM/PT | - | - | - | - |

Source: SciSpace, 2011[18]; ResearchGate, 2025[19]

Experimental Protocol: Synthesis of Poly(3,4-ethylenedioxythiophene) (PEDOT)

This protocol describes the chemical oxidative polymerization of 3,4-ethylenedioxythiophene (EDOT).[20]

-

Monomer Solution: Prepare a solution of the EDOT monomer in an appropriate organic solvent (e.g., acetonitrile).

-

Oxidant Solution: Prepare a solution of an oxidizing agent, such as iron(III) chloride (FeCl₃), in the same solvent.

-

Polymerization:

-

Purification:

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with a suitable solvent (e.g., methanol) until the filtrate is colorless to remove any unreacted monomer and oxidant.[21]

-

-

Drying: Dry the polymer under vacuum to obtain the final PEDOT product.[21]

Metal-Organic Frameworks (MOFs)

Thiophene dicarboxylic acids are excellent organic linkers for the construction of Metal-Organic Frameworks (MOFs). These materials possess high porosity and large surface areas, making them ideal for applications in:

-

Luminescence Sensing: The luminescence of thiophene-based MOFs can be quenched or enhanced in the presence of specific analytes, such as heavy metal ions (e.g., Hg(II), Cu(II)) and organic molecules, allowing for their sensitive and selective detection.[7]

-

Pesticide Removal: The porous structure of these MOFs can be utilized to trap and remove pesticides from contaminated solutions.[7]

Experimental Protocol: Luminescence Quenching Measurement in MOF Sensors

This protocol outlines the measurement of luminescence quenching in a thiophene-based MOF upon exposure to an analyte.

-

MOF Suspension: Prepare a stable suspension of the MOF in a suitable solvent.

-

Baseline Luminescence: Measure the initial luminescence intensity of the MOF suspension using a fluorometer.

-

Analyte Addition: Add a known concentration of the analyte solution to the MOF suspension.

-

Luminescence Measurement: After a short incubation period, measure the luminescence intensity of the mixture.

-

Quenching Calculation: Calculate the percentage of luminescence quenching using the following formula:

-

Quenching (%) = [(I₀ - I) / I₀] x 100

-

Where I₀ is the initial luminescence intensity and I is the luminescence intensity after analyte addition.

-

-

Concentration Dependence: Repeat steps 3-5 with different concentrations of the analyte to determine the detection limit and sensitivity of the MOF sensor.

Catalytic Applications

The sulfur atom in the thiophene ring can coordinate with metal centers, making thiophene carboxylic acid derivatives useful in catalysis.

-

Ullmann Coupling Reactions: Copper(I) thiophene-2-carboxylate is an effective catalyst for Ullmann coupling reactions, which are important for the formation of carbon-carbon and carbon-heteroatom bonds.

-

CO₂ Conversion: Thiophene-functionalized MOFs can act as heterogeneous catalysts for the conversion of CO₂ into valuable chemicals.

Conclusion

Substituted thiophene carboxylic acids are a highly versatile and valuable class of compounds with a broad spectrum of applications. Their continued exploration in medicinal chemistry is expected to yield novel therapeutic agents with improved efficacy and reduced side effects. In materials science, the development of new thiophene-based polymers and MOFs holds promise for advanced electronic devices and environmental remediation technologies. Furthermore, their utility in catalysis offers opportunities for the development of more efficient and sustainable chemical processes. This technical guide provides a solid foundation for researchers and professionals to further investigate and harness the potential of these remarkable molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Non-nucleoside analogue inhibitors bind to an allosteric site on HCV NS5B polymerase. Crystal structures and mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrochemical Synthesis and Characterization of Poly(3,4-Ethylenedioxythiophene) (PEDOT) and PEDOT Derivatives - ProQuest [proquest.com]

- 11. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electrochemical synthesis and characterization of poly(3,4-ethylenedioxythiophene) (PEDOT) and PEDOT derivatives [udspace.udel.edu]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. ossila.com [ossila.com]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 5-(4-Fluorophenyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)thiophene-2-carboxylic acid is a versatile heterocyclic compound with significant potential in pharmaceutical and materials science research. Its structural motif, featuring a thiophene ring linked to a fluorophenyl group, makes it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.[1][2] This document provides detailed protocols for evaluating the potential anti-inflammatory activity of this compound through enzyme inhibition assays and for its utilization as a building block in organic synthesis.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇FO₂S | --INVALID-LINK-- |

| Molecular Weight | 222.23 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | >250 °C | --INVALID-LINK-- |

| Solubility | Soluble in DMSO and methanol | General knowledge |

Biological Activity: Anti-inflammatory Potential

Thiophene derivatives are known to exhibit a range of biological activities, including anti-inflammatory properties, often through the inhibition of key enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).[3][4][5] The following data is a representative example of expected results from in vitro enzyme inhibition assays.

Hypothetical Enzyme Inhibition Data

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |

| This compound | 15.2 | 1.8 | 8.5 |

| Celecoxib (COX-2 Inhibitor) | >100 | 0.05 | - |

| Zileuton (5-LOX Inhibitor) | - | - | 1.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the inhibitory activity of this compound against COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Fluorescent probe (e.g., ADHP)

-

Heme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

This compound

-

Reference inhibitors (e.g., Celecoxib, Indomethacin)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a series of dilutions in assay buffer to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in assay buffer to the desired concentration.

-

Assay Reaction:

-

To each well of a 96-well plate, add 20 µL of the test compound dilution or reference inhibitor.

-

Add 160 µL of a pre-mixed solution containing the assay buffer, fluorescent probe, and heme.

-

Initiate the reaction by adding 20 µL of a solution containing the COX enzyme and arachidonic acid.

-

-

Incubation: Incubate the plate at 37°C for 10-20 minutes, protected from light.

-

Measurement: Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 535/590 nm for ADHP).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol describes a spectrophotometric assay to assess the inhibitory effect of this compound on 5-LOX activity.

Materials:

-

Human recombinant 5-LOX enzyme

-

Linoleic acid or arachidonic acid (substrate)

-

Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

-

This compound

-

Reference inhibitor (e.g., Zileuton)

-

96-well UV-transparent microplates

-

UV-Vis microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution and serial dilutions of this compound as described for the COX assay.

-

Reaction Mixture:

-

To each well of a 96-well plate, add 20 µL of the test compound dilution or reference inhibitor.

-

Add 160 µL of assay buffer.

-

Add 10 µL of the 5-LOX enzyme solution.

-

-

Incubation: Pre-incubate the plate at room temperature for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of the substrate solution (linoleic acid or arachidonic acid).

-

Measurement: Immediately measure the change in absorbance at 234 nm over a period of 5-10 minutes using a microplate reader. The formation of conjugated dienes from the substrate results in an increase in absorbance.

-

Data Analysis: Determine the rate of reaction from the linear portion of the absorbance curve. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value as described for the COX assay.

Application in Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, such as amides, esters, and other derivatives with potential therapeutic applications.[2]

Protocol: Synthesis of N-Benzyl-5-(4-fluorophenyl)thiophene-2-carboxamide

This protocol details the synthesis of an amide derivative from this compound.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Benzylamine

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of DMF.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Remove the excess solvent and activating agent under reduced pressure to yield the crude acid chloride.

-

-

Amide Formation:

-

Dissolve the crude acid chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the acid chloride solution to 0°C and slowly add the benzylamine solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-benzyl-5-(4-fluorophenyl)thiophene-2-carboxamide.

-

Visualizations

Signaling Pathway

Caption: Arachidonic acid signaling pathway and points of inhibition.

Experimental Workflows

References

- 1. National Museum of Natural History | 360 Virtual Tour [nmnh.nationalmuseum.gov.ph]

- 2. chemimpex.com [chemimpex.com]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid in the Synthesis of Canagliflozin

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. A key structural feature of Canagliflozin is the C-glucoside linked to a substituted thiophene ring. The synthesis of this complex molecule relies on the strategic assembly of key building blocks. One such crucial intermediate is 5-(4-fluorophenyl)thiophene-2-carboxylic acid. This document provides detailed application notes on its use and a representative protocol for its incorporation in the synthesis of a key Canagliflozin intermediate.

Application Notes

This compound serves as a pivotal precursor for introducing the 5-(4-fluorophenyl)thiophene-2-carbonyl moiety into the Canagliflozin structure. Its primary application in the synthesis is its conversion into a more reactive species, typically an acid chloride, which then undergoes a Friedel-Crafts acylation reaction with a protected C-glucoside derivative. This reaction forms the central C-C bond between the glucose unit and the thiophene ring system, a critical step in the total synthesis. The presence of the fluorine atom on the phenyl ring is a common feature in many modern pharmaceuticals, often contributing to improved metabolic stability and pharmacokinetic properties. The thiophene ring acts as a stable aromatic spacer.

The efficiency and purity of this acylation step are paramount for the overall yield and quality of the final active pharmaceutical ingredient (API). Therefore, the quality of the starting this compound is critical.

Synthetic Pathway Overview

A common synthetic route to Canagliflozin involves the coupling of two key fragments: a protected C-aryl glucoside and the 5-(4-fluorophenyl)thiophene moiety. The carboxylic acid functional group on the thiophene intermediate allows for its activation and subsequent acylation of the glucoside.

Figure 1: A simplified reaction pathway for the synthesis of Canagliflozin, highlighting the role of this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of a key intermediate of Canagliflozin through the Friedel-Crafts acylation of a protected C-glucoside with the acid chloride derived from this compound.

1. Materials and Reagents

| Reagent | Acronym/Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₁H₇FO₂S | 222.24 |

| Oxalyl Chloride | (COCl)₂ | 126.93 |

| Dichloromethane (anhydrous) | DCM / CH₂Cl₂ | 84.93 |

| N,N-Dimethylformamide (catalytic) | DMF / C₃H₇NO | 73.09 |

| Protected C-aryl Glucoside* | - | - |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 |

| Hydrochloric Acid (1 M aq.) | HCl | 36.46 |

| Sodium Bicarbonate (saturated aq.) | NaHCO₃ | 84.01 |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 |

*Note: The specific protected C-aryl glucoside can vary depending on the synthetic route. A common example is (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol with protecting groups (e.g., acetyl or silyl ethers) on the hydroxyls.

2. Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

Chromatography column for purification

3. Experimental Workflow

Figure 2: A detailed workflow for the synthesis of a key Canagliflozin intermediate.

4. Step-by-Step Procedure

Part A: Preparation of 5-(4-Fluorophenyl)thiophene-2-carbonyl chloride

-

To a dry three-neck flask under an inert atmosphere, add this compound (1.0 eq).

-

Add anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of acid).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) dropwise via a syringe or dropping funnel. Gas evolution (CO₂, CO, HCl) will be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude 5-(4-fluorophenyl)thiophene-2-carbonyl chloride is typically used in the next step without further purification.

Part B: Friedel-Crafts Acylation

-

In a separate dry three-neck flask under an inert atmosphere, dissolve the protected C-aryl glucoside (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0°C.

-

Carefully add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise, keeping the temperature below 5°C.

-

Dissolve the crude acid chloride from Part A in anhydrous DCM.

-

Add the acid chloride solution dropwise to the glucoside/AlCl₃ mixture at 0°C.

-

After the addition, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the acylated glucoside intermediate.

Data and Performance

The following table summarizes typical reaction parameters and expected outcomes for the Friedel-Crafts acylation step.

| Parameter | Value |

| Reaction Scale | 10 mmol |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 6 hours |

| Yield | 75-85% |

| Purity (by HPLC) | >98% |

| Eluent System | Ethyl Acetate / Hexanes gradient (e.g., 10% to 40%) |

Safety Precautions

-

All operations should be performed in a well-ventilated fume hood.

-

Oxalyl chloride is toxic and corrosive and reacts violently with water. Handle with extreme care.

-

Aluminum chloride is a water-sensitive and corrosive solid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

The Versatility of 5-(4-Fluorophenyl)thiophene-2-carboxylic Acid: A Key Building Block in Modern Drug Discovery

Introduction: 5-(4-Fluorophenyl)thiophene-2-carboxylic acid has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including the thiophene core, the fluorophenyl moiety, and the carboxylic acid group, provide a foundation for designing molecules with tailored pharmacological profiles. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this building block for the discovery of novel therapeutics, with a focus on anticancer and G protein-coupled receptor (GPCR) modulating agents.

Application Note I: Anticancer Drug Discovery

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and angiogenesis. Two prominent areas of investigation include the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors and microtubule-targeting agents that mimic the activity of natural products like Combretastatin A-4.

Thiophene Carboxamides as VEGFR-2 Inhibitors

VEGFR-2 is a critical receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[1] Inhibition of VEGFR-2 is a clinically validated strategy for suppressing tumor growth by cutting off its blood supply. Thiophene carboxamide derivatives have shown promise as potent VEGFR-2 inhibitors.

Quantitative Data Summary:

| Compound ID | Target | Assay | IC50 (µM) | Cell Line | Reference |

| 3b | VEGFR-2 | Kinase Assay | 0.126 | - | [1] |

| AKT | Kinase Assay | 6.96 | - | [1] | |

| HepG2 | MTT Assay | - | HepG2 | [1] | |

| PC-3 | MTT Assay | - | PC-3 | [1] | |

| 4c | VEGFR-2 | Kinase Assay | 0.075 | - | [1] |

| AKT | Kinase Assay | 4.60 | - | [1] | |

| HepG2 | MTT Assay | - | HepG2 | [1] | |

| PC-3 | MTT Assay | - | PC-3 | [1] | |

| 14d | VEGFR-2 | Kinase Assay | 0.191 | - | [2] |

| HCT116 | Proliferation | - | HCT116 | [2] | |

| MCF7 | Proliferation | - | MCF7 | [2] | |

| PC3 | Proliferation | - | PC3 | [2] | |

| A549 | Proliferation | - | A549 | [2] |

Experimental Protocols:

Protocol 1: Synthesis of Thiophene Carboxamide Derivatives

This protocol describes a general method for the synthesis of thiophene carboxamide derivatives from this compound.

-

Step 1: Acid Chloride Formation. To a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

-

Step 2: Amide Coupling. Dissolve the crude acid chloride in anhydrous DCM and add the desired amine (1.1 equivalents) and a base such as triethylamine (2 equivalents). Stir the reaction at room temperature overnight.

-

Step 3: Work-up and Purification. Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired thiophene carboxamide derivative.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against VEGFR-2.

-

Materials: Recombinant human VEGFR-2, ATP, poly(Glu, Tyr) 4:1 substrate, kinase assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare serial dilutions of the test compounds in kinase assay buffer.

-

In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

-

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.[3]

-

Materials: Cancer cell lines (e.g., HepG2, PC-3), cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and dimethyl sulfoxide (DMSO).

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

-

Signaling Pathway and Workflow Diagrams:

References

- 1. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Purifying 5-(4-Fluorophenyl)thiophene-2-carboxylic Acid: A Guide for Researchers

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 5-(4-fluorophenyl)thiophene-2-carboxylic acid, a key intermediate in pharmaceutical and materials science research. The methods described herein—acid-base extraction, column chromatography, and recrystallization—are standard yet robust techniques for achieving high purity of this compound, which is essential for reliable downstream applications. This guide includes quantitative data for expected outcomes, step-by-step experimental procedures, and visual workflows to ensure clarity and reproducibility in the laboratory setting.

Introduction

This compound is a versatile building block in organic synthesis, notably utilized in the development of novel therapeutic agents and functional organic materials. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and compromised biological or material properties. The following protocols are designed to guide researchers in obtaining this compound in a highly purified form. Commercial suppliers often provide this compound with a purity of 97% to over 99%, and the methods outlined below are intended to achieve or exceed this standard.[1][2]

Data Presentation: Expected Purity and Physical Properties

Successful purification of this compound should yield a product with the following characteristics. The data presented is based on commercially available high-purity samples and serves as a benchmark for the purification outcomes.

| Parameter | Before Purification (Typical Crude) | After Purification (Expected) |

| Purity (by HPLC) | 85-95% | >99%[1] |

| Appearance | Light brown to off-white solid | Off-white to white crystalline solid[3] |